(S)-2-(3-Chlorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-(3-Chlorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Conformation
(S)-2-(3-Chlorophenyl)pyrrolidine is a compound with specific chemical properties. For instance, Ray et al. (1997) noted the planar structure of the chlorophenyl and thiophene rings in a related molecule, with the pyrrolidine ring adopting a half-chair conformation (Ray et al., 1997).
Medicinal Chemistry
In the field of medicinal chemistry, 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a similar compound, has been studied for its stereoselective behavior and potential as a cardiovascular L-type calcium channel blocker. Carosati et al. (2009) explored the functional, electrophysiological, and binding properties of this compound, highlighting its significance in medicinal applications (Carosati et al., 2009).
Synthetic Applications
Żmigrodzka et al. (2022) discussed the synthesis of pyrrolidines, emphasizing their importance in both medicine and industry. They explored the synthesis of these compounds through [3+2] cycloaddition, demonstrating their potential for various applications (Żmigrodzka et al., 2022).
Enantioselective Syntheses
Wu et al. (1996) achieved highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, demonstrating the potential of these compounds in asymmetric synthesis, a crucial aspect of pharmaceutical chemistry (Wu et al., 1996).
Antimicrobial and Antifungal Activity
Bhuva et al. (2015) synthesized compounds containing the pyrrolidine nucleus and evaluated their antibacterial and antifungal activities. This highlights the potential of pyrrolidine derivatives in developing new antimicrobial agents (Bhuva et al., 2015).
Antithrombin Activity
Ayan et al. (2013) conducted a study on pyrrolidine derivatives for potential antithrombin activity. Their research involved asymmetric synthesis and molecular docking, underscoring the therapeutic potential of these compounds (Ayan et al., 2013).
Properties
IUPAC Name |
(2S)-2-(3-chlorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTPGDGQKPCDMC-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.